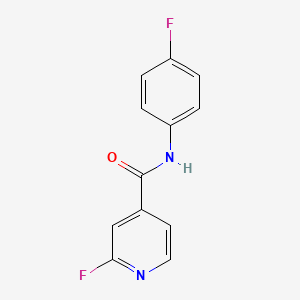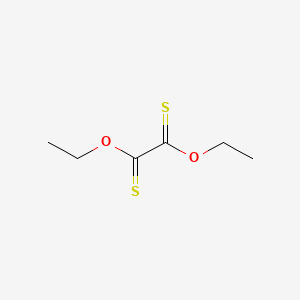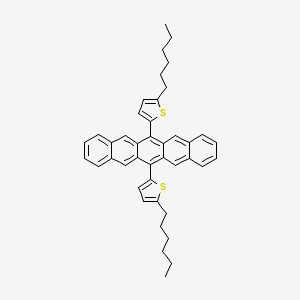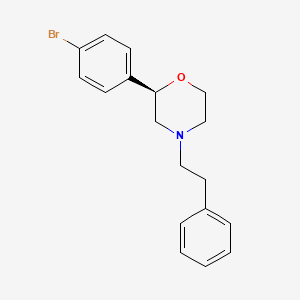![molecular formula C14H21O4P B14180481 (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 922190-35-0](/img/structure/B14180481.png)
(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate: is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate typically involves the reaction of ethyl phenylphosphonate with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonate derivatives and can be utilized in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of phosphonates in biological systems and to develop new drugs or therapeutic agents.
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may have applications in the treatment of diseases where phosphonate-based drugs are effective, such as osteoporosis or certain types of cancer.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and lubricants. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl phenylphosphonate: A related compound with similar chemical properties but lacking the butanoate group.
Dimethyl phenylphosphonate: Another similar compound with two methyl groups instead of the ethoxy and butanoate groups.
Uniqueness: (1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
922190-35-0 |
|---|---|
Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
[(1S)-1-[ethoxy(phenyl)phosphoryl]ethyl] butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3/t12-,19?/m0/s1 |
InChI Key |
NEKPLUJPQCCWED-HSLMYDHPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](C)P(=O)(C1=CC=CC=C1)OCC |
Canonical SMILES |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)

![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)


![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

